3,5-Dibromo-4-chloroaniline
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Overview
Description
“3,5-Dibromo-4-chloroaniline” is an organic compound with the molecular formula C6H4Br2ClN . It has a molecular weight of 285.36 .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-4-chloroaniline” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group .
Physical And Chemical Properties Analysis
“3,5-Dibromo-4-chloroaniline” has a predicted density of 2.097±0.06 g/cm3 and a predicted boiling point of 345.3±37.0 °C .
Scientific Research Applications
Bioremediation Potential
3,5-Dibromo-4-chloroaniline and similar chloroaniline compounds have been studied for their potential in bioremediation, particularly in polluted aquifers. These compounds can undergo biological dehalogenation under methanogenic conditions, with microorganisms catalyzing the sequential replacement of halogens with protons. This process is significant for suggesting new bioremediation methods for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).
Environmental and Health Monitoring
Studies have been conducted to understand the presence and impact of chloroanilines like 3,5-Dichloroaniline in the environment and human health. For instance, the determination of dichloroanilines in human urine has been performed to assess exposure from pesticides and other sources, highlighting the need for monitoring these compounds in public health contexts (Turci et al., 2006).
Soil and Sediment Interaction
Research into the interaction of chloroanilines with soil and sediment has been significant. Studies have focused on characterizing bacteria that can degrade chloroanilines in these environments. For example, bacteria capable of degrading 3,4-Dichloroaniline have been isolated from seaside sediment, highlighting the role of natural bioremediation in environmental management (Kang & Kim, 2007).
Chemical Synthesis and Reactions
Chloroanilines are used in chemical synthesis, leading to the formation of various compounds. Studies have examined the formation of brominated anilinium cations from chloroanilines, contributing to the understanding of redox processes and the synthesis of novel compounds (Willett, 2001).
Industrial and Agricultural Applications
Chloroanilines, including 3,5-Dibromo-4-chloroaniline, are intermediate products in the synthesis of herbicides, dyes, and pharmaceuticals. Their degradation products, such as 3,4-dichloroaniline, are the focus of studies investigating the degradation of herbicides and the potential pollution caused by these compounds (Brunsbach & Reineke, 1993).
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Mode of Action
It is known that aniline derivatives can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
A new oxidative decarboxylation pathway for 3,5-Dibromo-4-chloroaniline catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .
Pharmacokinetics
As a research compound, it is typically stored at ambient temperature .
properties
IUPAC Name |
3,5-dibromo-4-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCDJFRZFSHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chloroaniline |
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